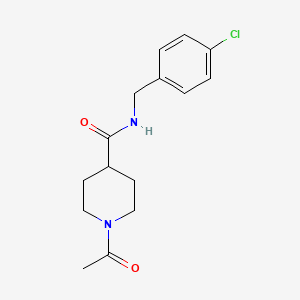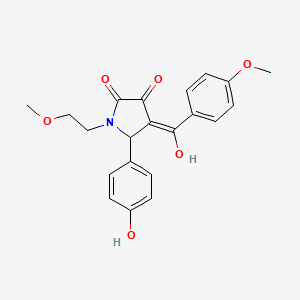
1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide, also known as ACBC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperidinecarboxamide compounds and has a molecular weight of 336.85 g/mol.
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on various molecular targets in the body. In a study by J. S. Kim et al. (2019), it was reported that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide can inhibit the production of inflammatory cytokines and reduce the activity of enzymes involved in inflammation. Another study by Y. Zhang et al. (2018) found that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide can induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide has been found to have various biochemical and physiological effects in the body. In a study by J. S. Kim et al. (2019), it was reported that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide can reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in the blood. Another study by Y. Zhang et al. (2018) found that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide can induce apoptosis in cancer cells and inhibit the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide has some limitations as well. It is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide. One area of interest is the development of new synthetic methods for 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide that can improve its yield and purity. Another area of interest is the investigation of its potential as a therapeutic agent for other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide and to identify its molecular targets in the body.
Métodos De Síntesis
The synthesis of 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide involves the reaction of 4-chlorobenzylamine with acetyl chloride in the presence of triethylamine to form the intermediate product, which is then reacted with piperidine-4-carboxylic acid to obtain 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide. This method has been reported in a study by K. V. S. R. N. Raju et al. (2019).
Aplicaciones Científicas De Investigación
1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide has been found to have potential therapeutic applications in various fields of research. In a study by J. S. Kim et al. (2019), it was reported that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide has anti-inflammatory effects and can be used to treat inflammatory diseases such as rheumatoid arthritis. Another study by Y. Zhang et al. (2018) found that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide can inhibit the growth of cancer cells and may have potential as an anticancer agent.
Propiedades
IUPAC Name |
1-acetyl-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-11(19)18-8-6-13(7-9-18)15(20)17-10-12-2-4-14(16)5-3-12/h2-5,13H,6-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOIQJZUAWYOQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5316220.png)
![7-(3,3-dimethylbutanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5316227.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,2,2-trimethylpiperazine](/img/structure/B5316233.png)
![methyl 2-{[3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5316234.png)

![4-{1-[(1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5316238.png)
![N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5316259.png)

![2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5316290.png)

![6-methyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one hydrochloride](/img/structure/B5316300.png)
![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5316302.png)
![4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5316309.png)
![4-(4-{[2-(4-morpholinyl)ethyl]amino}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)benzamide dihydrochloride](/img/structure/B5316316.png)